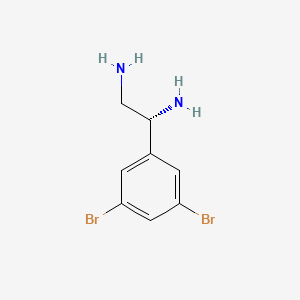

(1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine

描述

(1R)-1-(3,5-Dibromophenyl)ethane-1,2-diamine is a chiral diamine compound featuring a 3,5-dibrominated phenyl group attached to an ethane-1,2-diamine backbone. Its (1R)-stereochemistry and halogen substitution pattern confer unique physicochemical and biological properties.

属性

分子式 |

C8H10Br2N2 |

|---|---|

分子量 |

293.99 g/mol |

IUPAC 名称 |

(1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10Br2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m0/s1 |

InChI 键 |

SSQNWRFNXOLVKK-QMMMGPOBSA-N |

手性 SMILES |

C1=C(C=C(C=C1Br)Br)[C@H](CN)N |

规范 SMILES |

C1=C(C=C(C=C1Br)Br)C(CN)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine typically involves the bromination of a suitable precursor followed by the introduction of the ethane-1,2-diamine group. One common method involves the bromination of 1-phenylethane, followed by a reaction with ethane-1,2-diamine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like iron or aluminum chloride to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity.

化学反应分析

Types of Reactions

(1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the phenyl ring.

Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated or hydrogenated derivatives. Substitution reactions can result in a variety of functionalized derivatives.

科学研究应用

Chemistry

In chemistry, (1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest for their catalytic and biological properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where brominated compounds have shown efficacy.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its brominated structure imparts flame-retardant properties, making it useful in the manufacture of fire-resistant materials.

作用机制

The mechanism of action of (1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The bromine atoms and the ethane-1,2-diamine moiety allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Diamine Backbone Variations

The ethane-1,2-diamine moiety distinguishes the target compound from derivatives with longer diamine chains. For example:

- Propane-1,3-diamine derivatives (e.g., compounds 11, 14, 15 in ) exhibit higher cytotoxicity but lower minimum inhibitory concentrations (MICs) against mycobacteria compared to ethane-1,2-diamine analogs . This suggests that chain length influences both toxicity and antimicrobial activity.

Table 1: Impact of Diamine Chain Length on Bioactivity

| Diamine Backbone | Cytotoxicity (Relative) | MIC (Antimycobacterial) |

|---|---|---|

| Ethane-1,2-diamine | Low | Moderate/High |

| Propane-1,3-diamine | High | Low |

Halogen Substitution Effects

The 3,5-dibromophenyl group in the target compound contrasts with analogs bearing fluorine or chlorine substituents:

- 3,5-Dichlorophenyl derivatives (e.g., N,N'-Bis(3,5-dichlorobenzylidene)ethane-1,2-diamine, ): Chlorine offers intermediate lipophilicity and steric bulk, which may balance solubility and activity.

Bromine’s higher molecular weight and lipophilicity in the target compound likely enhance hydrophobic interactions with biological targets, though this could also increase metabolic instability or toxicity.

Table 2: Halogen Substitution Impact on Physicochemical Properties

| Substituent (3,5-) | Atomic Radius (Å) | LogP (Estimated) | Bioactivity Trend |

|---|---|---|---|

| Br (target) | 1.14 | ~3.5 | High lipophilicity |

| Cl | 0.99 | ~2.8 | Moderate |

| F | 0.64 | ~1.2 | Low |

Stereochemical Considerations

The (1R)-configuration introduces chirality, which can critically influence interactions with enantioselective biological targets. For example:

- Racemic mixtures or (1S)-isomers of similar diamines (e.g., ’s benzylidene derivatives) may exhibit reduced binding affinity or altered pharmacokinetics compared to the (1R)-form. However, explicit stereochemical data for the target compound’s analogs are lacking in the evidence, highlighting a need for further study.

Functionalization and Derivatives

The target compound’s primary amine groups allow for derivatization into heterocycles or coordination complexes. For instance:

- Piperazine-2,3-dione derivatives (): Ethane-1,2-diamine reacts with diethyl oxalate to form piperazine diones with enhanced lipophilicity (ClogP values increased by ~2 units) and anthelmintic activity. The target compound could serve as a precursor for similar bioactive derivatives.

- Benzylidene Schiff bases (e.g., N,N'-Bis(4-bromo-2-fluorobenzylidene)ethane-1,2-diamine, ): Such derivatives demonstrate the versatility of the ethane-1,2-diamine scaffold in forming stable complexes with metals or organic electrophiles.

生物活性

(1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine is a chiral organic compound notable for its two amine functional groups and a dibromophenyl substituent. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBrN, with a molecular weight of approximately 305.03 g/mol. The compound features a chiral center at the ethane backbone, influencing its biological interactions.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors in biological systems. Preliminary studies indicate that it may modulate pathways associated with fatty acid metabolism and lipid signaling due to the presence of the dibromophenyl group, which enhances binding affinity to various biological targets .

Key Interactions

- Fatty Acid Amide Hydrolase (FAAH) : This compound has been shown to inhibit FAAH, an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, this compound may enhance endocannabinoid signaling pathways .

- Cell Signaling Pathways : The dibromophenyl moiety is believed to facilitate interactions with G-protein coupled receptors (GPCRs), potentially influencing cell signaling related to inflammation and pain modulation.

Biological Activity

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that similar compounds exhibit antimicrobial properties against various pathogens. The dibromophenyl group may contribute to this activity by disrupting bacterial cell membranes or inhibiting essential enzymes .

- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Neuroprotective Effects : There is emerging evidence suggesting potential neuroprotective properties, possibly through modulation of neuroinflammatory responses and enhancement of neurotrophic factor signaling .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Pain Models : In rodent models of chronic pain, administration of the compound resulted in significant analgesic effects compared to control groups. These effects were attributed to enhanced endocannabinoid signaling due to FAAH inhibition .

- Cancer Research : A study investigating the cytotoxic effects on human breast cancer cells showed a dose-dependent response where higher concentrations led to increased apoptosis rates. The study concluded that this compound could be a candidate for further development as an anticancer agent.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。